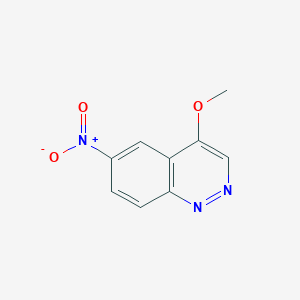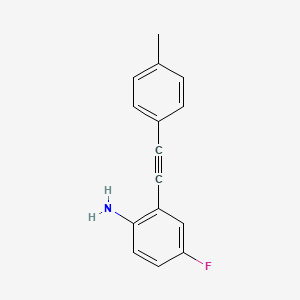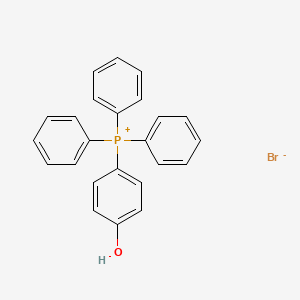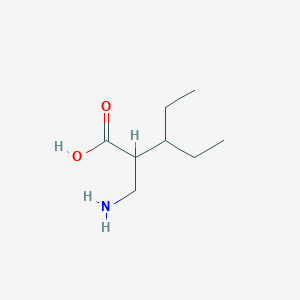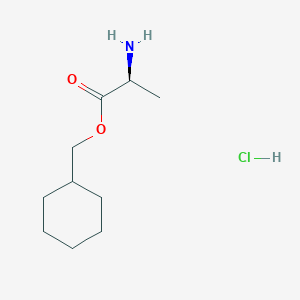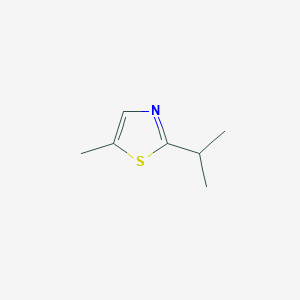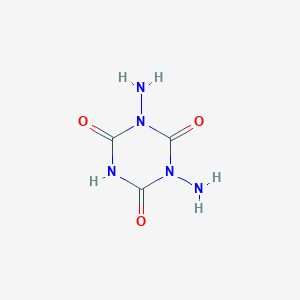![molecular formula C49H93NNaO11P B13140896 sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate is a complex organic compound belonging to the class of phosphatidylethanolamines. These compounds are characterized by the presence of two fatty acids bonded to a glycerol moiety through ester linkages
Méthodes De Préparation
The synthesis of sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate involves multiple steps. The primary synthetic route includes the esterification of glycerol with hexadecanoic acid to form 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine . This intermediate is then reacted with appropriate reagents under controlled conditions to yield the final compound. Industrial production methods may involve large-scale esterification and purification processes to ensure high purity and yield .
Analyse Des Réactions Chimiques
Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying lipid interactions and membrane dynamics . In biology, it serves as a crucial component in the study of cell membranes and signaling pathways . In medicine, it is explored for its potential role in drug delivery systems and as a therapeutic agent . Industrial applications include its use in the formulation of specialized lipids and surfactants .
Mécanisme D'action
The mechanism of action of sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate involves its interaction with cell membranes and lipid bilayers . The compound integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. Molecular targets include various membrane proteins and receptors, which are modulated by the compound’s presence .
Comparaison Avec Des Composés Similaires
Similar compounds include 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine . These compounds share structural similarities but differ in their fatty acid composition and specific functional groups. Sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate is unique due to its specific ester linkages and the presence of a hydroxyphosphoryl group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C49H93NNaO11P |
|---|---|
Poids moléculaire |
926.2 g/mol |
Nom IUPAC |
sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate |
InChI |
InChI=1S/C49H94NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-27-31-35-39-48(54)58-43-45(61-49(55)40-36-32-28-22-20-18-16-14-12-10-8-6-4-2)44-60-62(56,57)59-42-41-50-46(51)37-33-29-25-23-24-26-30-34-38-47(52)53;/h45H,3-44H2,1-2H3,(H,50,51)(H,52,53)(H,56,57);/q;+1/p-1/t45-;/m1./s1 |
Clé InChI |
CUCCNZVUGZZGNC-NZEIQPSFSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCC(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



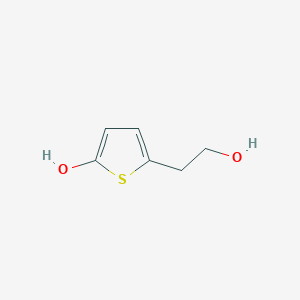
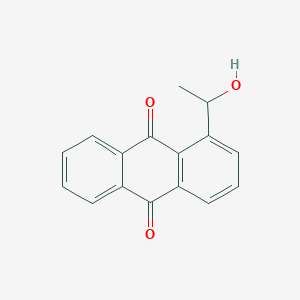
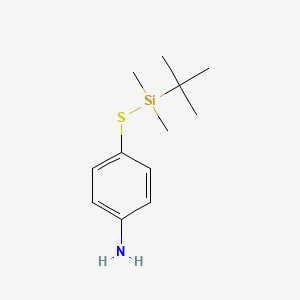
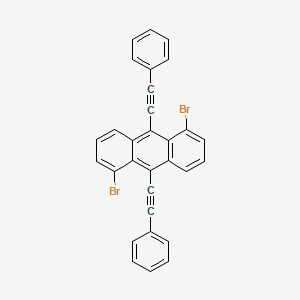
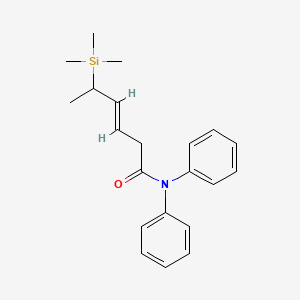
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
